9-Chloro Triamcinolone Acetonide

Vue d'ensemble

Description

9-Chloro Triamcinolone Acetonide is a synthetic corticosteroid derived from triamcinolone acetonide. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of skin conditions, allergies, and inflammation .

Méthodes De Préparation

The synthesis of 9-Chloro Triamcinolone Acetonide involves several key steps:

Oxidation Reaction: Tetraene acetate is oxidized using formic acid and potassium permanganate to produce an oxide.

Hydrolysis Reaction: The oxide undergoes hydrolysis to form an intermediate compound.

Epoxy Reaction: The intermediate is then subjected to an epoxy reaction.

Fluoridation Reaction: Finally, the compound is fluoridated to produce this compound.

These reactions are carried out under controlled conditions to ensure high yield and purity. Industrial production methods often involve the use of large-scale reactors and stringent quality control measures to maintain consistency and safety .

Analyse Des Réactions Chimiques

9-Chloro Triamcinolone Acetonide undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: Halogenation reactions, where chlorine atoms are introduced, are common in the synthesis of this compound.

Common reagents used in these reactions include formic acid, potassium permanganate, and sodium borohydride. The major products formed from these reactions are intermediates that lead to the final compound, this compound .

Applications De Recherche Scientifique

Pharmacological Properties

9-Chloro Triamcinolone Acetonide exhibits potent glucocorticoid activity, which is essential for treating inflammatory conditions. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and the modulation of immune responses, making it effective in managing various diseases.

Dermatological Uses

- Keloids and Hypertrophic Scars : Intralesional injections of this compound have been shown to reduce the size and symptoms of keloids and hypertrophic scars. A study involving 40 patients reported significant improvements after weekly intralesional injections over six weeks .

- Psoriasis : The compound has been used in topical formulations to treat psoriasis, demonstrating effectiveness in reducing plaque size and inflammation .

Ophthalmological Uses

- Cystoid Macular Edema : Intraocular injections have been employed to manage cystoid macular edema associated with retinal diseases. A clinical trial indicated that patients receiving intravitreal injections experienced improved visual acuity and reduced edema .

- Choroidal Neovascularization : A randomized trial assessed the efficacy of intravitreal this compound in patients with age-related macular degeneration. Results showed a decrease in severe visual loss rates among treated patients compared to placebo .

Rheumatological Applications

- Rheumatoid Arthritis : The compound has been used in intra-articular injections to alleviate pain and inflammation in rheumatoid arthritis patients. A comprehensive review found that patients receiving these injections reported significant pain relief and improved joint function .

- Osteoarthritis : Intra-articular administration has also been applied for managing osteoarthritis-related knee pain, with studies showing reduced symptoms and improved quality of life .

Treatment of Melasma

A study involving 39 patients treated with a 0.1% topical cream of this compound showed significant improvement in melasma after 8-15 weeks of treatment, indicating its potential in dermatological pigmentation disorders .

Management of Multiple Sclerosis

In a cohort study, patients received 40 mg intrathecal injections every third day for multiple sclerosis treatment. The results demonstrated a reduction in relapse rates and symptom severity over a follow-up period .

Table 1: Summary of Clinical Applications

| Application Area | Treatment Method | Patient Outcomes |

|---|---|---|

| Dermatology | Intralesional injection | Reduction in keloid size |

| Topical application | Improved psoriasis symptoms | |

| Ophthalmology | Intravitreal injection | Enhanced visual acuity in macular edema |

| Rheumatology | Intra-articular injection | Alleviation of arthritis pain |

Table 2: Case Study Overview

| Case Study Focus | Patient Count | Treatment Regimen | Results |

|---|---|---|---|

| Melasma | 39 | Topical 0.1% cream, 8-15 weeks | Significant pigmentation improvement |

| Multiple Sclerosis | Varies | Intrathecal injection, every third day | Reduced relapse rates |

Mécanisme D'action

The mechanism of action of 9-Chloro Triamcinolone Acetonide involves binding to specific cytosolic glucocorticoid receptors. This interaction alters gene expression by binding to the glucocorticoid receptor response element on DNA. The result is the induction of anti-inflammatory proteins and the inhibition of inflammatory mediators . This mechanism helps reduce inflammation and suppress the immune response .

Comparaison Avec Des Composés Similaires

9-Chloro Triamcinolone Acetonide is unique compared to other corticosteroids due to its specific chemical structure and potency. Similar compounds include:

Triamcinolone Acetonide: The parent compound, known for its anti-inflammatory properties.

Prednisone: A less potent corticosteroid used for similar medical conditions.

Dexamethasone: Another potent corticosteroid with a different chemical structure and slightly different pharmacological profile.

The uniqueness of this compound lies in its enhanced potency and specific receptor binding affinity, making it more effective in certain therapeutic applications .

Activité Biologique

9-Chloro Triamcinolone Acetonide is a halogenated derivative of triamcinolone acetonide, a synthetic corticosteroid known for its potent anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, therapeutic applications, and relevant research findings.

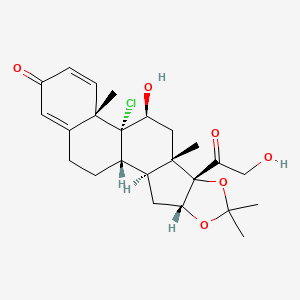

- Molecular Formula : CHClO

- Molecular Weight : 434.5 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Melting Point : 274-278°C (decomposes)

This compound exerts its effects primarily through the glucocorticoid receptor , leading to the modulation of various inflammatory pathways. This compound is approximately 8 times more potent than prednisone, making it a valuable option in treating conditions requiring strong anti-inflammatory action .

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its effectiveness in multiple therapeutic contexts:

- Anti-inflammatory Effects : Studies have shown that this compound can significantly reduce inflammation markers, such as arachidonic acid-induced edema in murine models. A dosage of 0.2 µg/cm² was effective in suppressing inflammation for over 48 hours .

- Topical Applications : Clinical trials have demonstrated its efficacy in treating skin conditions such as melasma and keloids. For instance, a study involving topical application at concentrations of 0.1% showed positive outcomes over an 8-15 week period .

- Intravitreal Injection : In ophthalmology, this compound has been used for conditions like diabetic macular edema, where it was administered via intravitreal injection. Research indicates significant improvements in visual acuity and reduction in retinal thickness post-treatment .

Case Studies

Several case studies provide insight into the therapeutic applications of this compound:

Research Findings

Recent studies have focused on the formulation and delivery mechanisms for enhancing the efficacy of this compound:

- Transfersome Formulations : Research has explored the use of ultradeformable vesicles (transfersomes) to enhance drug delivery. These formulations allow for targeted delivery and prolonged action compared to conventional creams, significantly improving treatment safety and efficacy .

- Pharmacokinetics : The pharmacokinetic profile of this compound has been studied to understand its absorption and distribution better. It has been shown to achieve effective concentrations rapidly when delivered via intravitreal routes, making it suitable for acute treatment scenarios .

- Comparative Studies : Comparative analyses have indicated that while traditional formulations are effective, novel delivery systems like liposomes and transfersomes can enhance bioavailability and therapeutic outcomes significantly .

Propriétés

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S)-12-chloro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31ClO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODVCCAEPMVWNP-JNQJZLCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)Cl)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001111650 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001111650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10392-74-2 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10392-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloro triamcinolone acetonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010392742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (11β,16α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001111650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CHLORO TRIAMCINOLONE ACETONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9FT6YE0SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.